molecular formula C17H16Cl2N4O2 B11426954 4-chloro-N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-methyl-1,2-oxazole-5-carboxamide

4-chloro-N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-methyl-1,2-oxazole-5-carboxamide

Cat. No.: B11426954
M. Wt: 379.2 g/mol
InChI Key: ZMUZHHCESAFFKE-UHFFFAOYSA-N
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Description

4-CHLORO-N-{1-[(2-CHLOROPHENYL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-3-METHYL-1,2-OXAZOLE-5-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazole ring, an oxazole ring, and chlorophenyl and methyl groups. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-N-{1-[(2-CHLOROPHENYL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-3-METHYL-1,2-OXAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and oxazole intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include chlorinating agents, methylating agents, and various catalysts to facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s structure and purity.

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-N-{1-[(2-CHLOROPHENYL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-3-METHYL-1,2-OXAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxazole derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce pyrazole derivatives with altered functional groups.

Scientific Research Applications

4-CHLORO-N-{1-[(2-CHLOROPHENYL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-3-METHYL-1,2-OXAZOLE-5-CARBOXAMIDE has diverse applications in scientific research:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions at the molecular level.

    Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-CHLORO-N-{1-[(2-CHLOROPHENYL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-3-METHYL-1,2-OXAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit certain enzymes involved in inflammatory responses, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • **4-CHLORO-N-{1-[(2-CHLOROPHENYL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-3-METHYL-1,2-OXAZOLE-5-CARBOXAMIDE shares structural similarities with other pyrazole and oxazole derivatives, such as:
    • 4-CHLORO-N-{1-[(2-CHLOROPHENYL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-3-METHYL-1,2-OXAZOLE-5-CARBOXAMIDE
    • 4-CHLORO-N-{1-[(2-CHLOROPHENYL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-3-METHYL-1,2-OXAZOLE-5-CARBOXAMIDE

Uniqueness

The uniqueness of 4-CHLORO-N-{1-[(2-CHLOROPHENYL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-3-METHYL-1,2-OXAZOLE-5-CARBOXAMIDE lies in its specific combination of functional groups and molecular architecture. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H16Cl2N4O2

Molecular Weight

379.2 g/mol

IUPAC Name

4-chloro-N-[1-[(2-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-3-methyl-1,2-oxazole-5-carboxamide

InChI

InChI=1S/C17H16Cl2N4O2/c1-9-14(19)16(25-22-9)17(24)20-15-10(2)21-23(11(15)3)8-12-6-4-5-7-13(12)18/h4-7H,8H2,1-3H3,(H,20,24)

InChI Key

ZMUZHHCESAFFKE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2=CC=CC=C2Cl)C)NC(=O)C3=C(C(=NO3)C)Cl

Origin of Product

United States

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